Ethyl 5-fluoro-2-nitrobenzoate

Description

BenchChem offers high-quality Ethyl 5-fluoro-2-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-fluoro-2-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

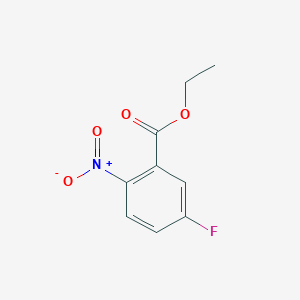

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-fluoro-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-2-15-9(12)7-5-6(10)3-4-8(7)11(13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFCVLHYTOGQEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450909 | |

| Record name | Ethyl 5-fluoro-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364-51-2 | |

| Record name | Ethyl 5-fluoro-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Ethyl 5-fluoro-2-nitrobenzoate

CAS Number: 364-51-2 Document Type: Technical Application Guide Version: 2.0 (Scientific Review)[1]

Executive Summary & Core Identity

Ethyl 5-fluoro-2-nitrobenzoate is a high-value fluorinated building block used extensively in the synthesis of heterocyclic pharmaceutical intermediates.[1] It serves as the primary precursor to 5-fluoroanthranilic acid , a critical scaffold for developing kinase inhibitors, quinazolinone-based antineoplastics, and Hedgehog pathway modulators.[1]

Critical Isomer Distinction: As a researcher, you must distinguish this compound from its constitutional isomer, Ethyl 2-fluoro-5-nitrobenzoate (CAS 367-79-3).[1] While they share a molecular formula, their reactivity profiles differ drastically.[1] The 5-fluoro-2-nitro arrangement (CAS 364-51-2) places the nitro group ortho to the ester, facilitating reductive cyclization reactions (e.g., to indazoles or quinazolines) that are impossible with the 2-fluoro-5-nitro isomer.[1]

Physicochemical Specifications

| Property | Specification |

| CAS Number | 364-51-2 |

| IUPAC Name | Ethyl 5-fluoro-2-nitrobenzoate |

| Molecular Formula | C₉H₈FNO₄ |

| Molecular Weight | 213.16 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Melting Point | 73–75 °C |

| Boiling Point | ~296 °C (at 760 mmHg) |

| Solubility | Soluble in EtOAc, DCM, MeOH; Insoluble in water |

Synthesis Workflow & Mechanistic Insight

The synthesis of Ethyl 5-fluoro-2-nitrobenzoate is a two-stage process designed to maximize regioselectivity.[1] Citing the work on nitration kinetics, the process begins with 3-fluorobenzoic acid.[1]

Step 1: Regioselective Nitration

Precursor: 3-Fluorobenzoic acid Reagents: Fuming HNO₃, Conc.[1] H₂SO₄ Mechanism: Electrophilic Aromatic Substitution (EAS)[1]

-

Causality: The fluorine atom at position 3 is an ortho/para director (deactivating), while the carboxylic acid is a meta director.[1] These directing effects reinforce substitution at the C6 position (which becomes C2 in the product numbering), favoring the formation of 5-fluoro-2-nitrobenzoic acid over other isomers.[1]

-

Protocol:

Step 2: Fischer Esterification

Precursor: 5-Fluoro-2-nitrobenzoic acid Reagents: Absolute Ethanol, H₂SO₄ (cat.) or SOCl₂ Mechanism: Nucleophilic Acyl Substitution[1]

-

Self-Validating Check: The reaction progress can be monitored via TLC (Hexane:EtOAc 4:1).[1] The disappearance of the acid spot (baseline/low Rf) and appearance of the ester spot (high Rf) confirms conversion.[1]

-

Protocol:

-

Reflux the acid intermediate in absolute ethanol with catalytic H₂SO₄ for 4-6 hours.

-

Concentrate under reduced pressure.

-

Neutralize with NaHCO₃ (aq) and extract with EtOAc.[1]

-

Synthesis Pathway Diagram

Figure 1: Two-step synthesis workflow emphasizing the regioselective nitration and subsequent esterification.

Applications in Drug Discovery

Ethyl 5-fluoro-2-nitrobenzoate is primarily a "gateway molecule."[1] Its value lies not in its final form, but in its reduction to Ethyl 2-amino-5-fluorobenzoate (5-Fluoroanthranilic acid ester) .[1] This reduced amine is a versatile nucleophile for constructing fused heterocycles.[1]

A. Quinazolinone Scaffolds (Kinase Inhibitors)

The 5-fluoroanthranilic ester reacts with formamide, urea, or isothiocyanates to form 6-fluoroquinazolin-4(3H)-ones.[1]

-

Mechanism: Cyclocondensation.[1]

-

Therapeutic Relevance: These scaffolds are bioisosteres for Gefitinib and Erlotinib analogs, targeting EGFR kinases in oncology.[1]

B. Indazole Synthesis

Diazotization of the reduced amine followed by internal cyclization yields fluorinated indazoles.[1]

-

Mechanism: Intramolecular azo coupling.[1]

-

Therapeutic Relevance: Indazoles are key pharmacophores in anti-inflammatory agents and multikinase inhibitors (e.g., Axitinib analogs).[1]

C. Hedgehog Pathway Modulators

Research indicates that fluorinated nitrobenzoate derivatives serve as intermediates for small molecules that agonize or antagonize the Hedgehog (Hh) signaling pathway, crucial for tissue regeneration and cancer stem cell maintenance.[1]

Divergent Synthesis Diagram

Figure 2: Divergent synthetic utility of CAS 364-51-2 in generating bioactive heterocyclic libraries.

Safety & Handling Protocols

As a nitro-aromatic ester, this compound requires specific handling to mitigate irritation and stability risks.[1]

-

Hazard Classification:

-

Storage: Store at room temperature (15–25°C) in a tightly sealed container. Protect from moisture, as hydrolysis will revert the ester to the corrosive parent acid.[1]

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (to neutralize NOx and HF gases).[1]

References

-

National Institutes of Health (NIH) . (2024).[1] Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. PMC. Retrieved from [Link]

-

Google Patents . (1998).[1] Process for the preparation of 5-fluoro-2-nitrobenzoic acid (US5756831A).[1] Retrieved from

Sources

Ethyl 5-fluoro-2-nitrobenzoate: A Core Building Block for Modern Chemistry

An In-depth Technical Guide for Researchers

Introduction: Ethyl 5-fluoro-2-nitrobenzoate is a pivotal intermediate compound, strategically important for professionals in drug development, agrochemical synthesis, and materials science. Its chemical architecture, featuring an ethyl ester, a nitro group, and a fluorine atom on a benzene ring, provides a versatile platform for a wide array of chemical transformations. The electron-withdrawing nature of the nitro group, positioned ortho to the fluorine atom, significantly activates the molecule for nucleophilic aromatic substitution, making it an exemplary substrate for constructing complex molecular frameworks. This guide offers a deep dive into the essential chemical properties, synthesis, reactivity, and handling of Ethyl 5-fluoro-2-nitrobenzoate, providing researchers with the foundational knowledge required to leverage this compound's full potential.

Section 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical is the first step toward its effective application. This section details the key physical and spectroscopic characteristics of Ethyl 5-fluoro-2-nitrobenzoate.

Core Chemical Properties

The essential identification and physical properties are summarized below, providing a quick reference for laboratory use.

| Property | Value | Source |

| CAS Number | 367-79-3 | [1] |

| Molecular Formula | C₉H₈FNO₄ | [1][2] |

| Molecular Weight | 213.16 g/mol | [1][2] |

| Melting Point | 45.6 °C | [3] |

| Appearance | White to light yellow crystalline solid (inferred from methyl analog) | [4] |

| Storage | Room Temperature, in a dry, well-ventilated area | [2][5] |

| Topological Polar Surface Area | 72.1 Ų | [1] |

Spectroscopic Characterization: The Scientist's Fingerprint

While specific spectra for this exact compound are not publicly cataloged, its structure allows for a highly accurate prediction of its spectroscopic signatures based on well-established principles and data from analogous compounds.[6][7]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals for the aromatic and ethyl protons. The three aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine coupling. The ethyl group will present as a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display nine unique signals. The carbonyl carbon of the ester will be the most downfield signal. The six aromatic carbons will show signals influenced by the substituents, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant. The two carbons of the ethyl group will appear in the upfield region.

-

IR (Infrared) Spectroscopy: The IR spectrum provides functional group information. Key absorption bands are expected for the strong carbonyl (C=O) stretch of the ester group (typically ~1720-1740 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (NO₂) (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), the C-O ester stretch, and aromatic C=C bond vibrations.[8]

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak [M]⁺ at m/z = 213. Common fragmentation patterns would include the loss of the ethoxy group ([M-45]⁺) and the nitro group ([M-46]⁺).

| Spectroscopy | Predicted Key Features |

| ¹H NMR | Aromatic Multiplets, Ethyl Quartet & Triplet |

| ¹³C NMR | 9 signals, including C=O, aromatic C-F (large coupling), ethyl carbons |

| IR (cm⁻¹) | ~1730 (C=O Ester), ~1530 & ~1350 (NO₂), ~1250 (C-O) |

| Mass Spec (m/z) | 213 (M⁺), 168 (M-OEt⁺), 167 (M-NO₂⁺) |

Section 2: Synthesis and Purification

The synthesis of Ethyl 5-fluoro-2-nitrobenzoate is typically achieved through a reliable two-step process starting from 3-fluorobenzoic acid. This involves an electrophilic aromatic substitution (nitration) followed by an esterification reaction.

Protocol 1: Synthesis of 5-Fluoro-2-nitrobenzoic Acid via Nitration

This protocol is based on a standard procedure for the regioselective nitration of 3-fluorobenzoic acid.[9] The fluorine atom is an ortho-, para-director, while the carboxylic acid is a meta-director. The directing effects combine to favor nitration at the C2 and C5 positions. The C2 position is sterically hindered by the adjacent carboxylic acid, leading to the C5 position (para to fluorine and meta to the carboxylic acid) being the major product.

Methodology:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), slowly add 3-fluorobenzoic acid (1.0 eq) to concentrated sulfuric acid.

-

Nitrating Agent Addition: While maintaining the temperature at 0 °C, add fuming nitric acid (1.2 eq) dropwise to the stirred solution. The slow, controlled addition is crucial to manage the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and continue stirring for 1-2 hours.

-

Workup: Carefully pour the reaction mixture over crushed ice. The product will precipitate out of the aqueous solution.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 5-fluoro-2-nitrobenzoic acid as a light-yellow solid.

Protocol 2: Fischer Esterification to Yield Ethyl 5-fluoro-2-nitrobenzoate

Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[10] To achieve a high yield, the equilibrium must be shifted towards the product side, typically by using an excess of the alcohol or by removing water as it forms.

Methodology:

-

Reaction Setup: Combine 5-fluoro-2-nitrobenzoic acid (1.0 eq), a large excess of absolute ethanol (which acts as both solvent and reactant), and a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) in a round-bottom flask.

-

Reflux: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the solvent under reduced pressure. The resulting crude ethyl 5-fluoro-2-nitrobenzoate can be purified by column chromatography on silica gel or by recrystallization.

Section 3: Chemical Reactivity and Synthetic Utility

The true value of Ethyl 5-fluoro-2-nitrobenzoate lies in its predictable and versatile reactivity, which is dominated by the interplay between its functional groups.

Key Transformation 1: Nucleophilic Aromatic Substitution (SₙAr)

This is arguably the most important reaction for this compound. The aromatic ring is "electron-deficient" due to the powerful electron-withdrawing effect of the nitro group. This makes the ring susceptible to attack by nucleophiles. The fluorine atom serves as an excellent leaving group. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11][12] The ortho-nitro group is crucial as it directly participates in stabilizing the negative charge of the intermediate through resonance, thereby lowering the activation energy for the reaction.[11][13]

This reaction is widely used to introduce amines, ethers, and thioethers by using primary/secondary amines, alkoxides, or thiolates as nucleophiles, respectively.

Key Transformation 2: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a fundamental transformation that unlocks a new range of synthetic possibilities, particularly for the synthesis of heterocyclic compounds like quinolones and benzimidazoles.[14][15][16] Several methods are available, each with its own advantages regarding cost, selectivity, and functional group tolerance.[17]

| Reduction Method | Reagents | Conditions | Key Advantages/Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Room temp to moderate heat, atmospheric to high pressure | Pro: High yield, clean reaction. Con: Can reduce other functional groups (alkenes, alkynes); potential for dehalogenation. |

| Metal/Acid Reduction | Fe, Sn, or Zn with HCl or Acetic Acid | Reflux | Pro: Cost-effective, robust. Con: Harsh acidic conditions, requires stoichiometric metal, workup can be cumbersome.[18][19] |

| Transfer Hydrogenation | Hydrazine, Ammonium formate | Catalyzed by Pd/C or Raney Ni | Pro: Avoids use of gaseous H₂, often milder conditions. Con: Reagent stability and cost. |

| Metal Salt Reduction | SnCl₂·2H₂O | Ethanol, HCl | Pro: Milder than Fe/HCl, good chemoselectivity. Con: Stoichiometric tin waste.[18][20] |

Protocol 3: A General Protocol for Nitro Group Reduction using SnCl₂

This method is often preferred in laboratory settings for its reliability and milder conditions compared to other metal/acid systems.[20]

Methodology:

-

Reaction Setup: Dissolve Ethyl 5-fluoro-2-nitrobenzoate (1.0 eq) in ethanol in a round-bottom flask.

-

Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-4 eq) to the solution, followed by concentrated HCl.

-

Heating: Heat the reaction mixture to 50-70 °C with stirring for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Cool the mixture and carefully basify with a concentrated NaOH or NaHCO₃ solution until the solution is strongly basic and tin salts precipitate.

-

Extraction: Extract the product (Ethyl 2-amino-5-fluorobenzoate) with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product, which can be further purified if necessary.

Section 4: Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is paramount. Ethyl 5-fluoro-2-nitrobenzoate possesses specific hazards that must be managed appropriately.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Procedures:

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[5]

-

Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[5][22]

-

In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[21]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][5]

-

Keep away from strong oxidizing agents, strong acids, and strong bases.

Conclusion

Ethyl 5-fluoro-2-nitrobenzoate is more than just a chemical; it is a versatile tool for chemical innovation. Its well-defined physicochemical properties and predictable reactivity, particularly in SₙAr and nitro reduction reactions, make it an invaluable precursor for synthesizing a multitude of target molecules. By understanding the principles and protocols outlined in this guide, researchers can confidently and safely utilize this compound to advance their projects in drug discovery, agrochemistry, and beyond.

References

- Google Patents. (n.d.). EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid.

-

Justia Patents. (n.d.). Process for the preparation of 5-fluoro-2-nitrobenzoic acid. Retrieved from [Link]

-

ChemBK. (n.d.). ETHYL 2-FLUORO-5-NITROBENZOATE. Retrieved from [Link]

- Google Patents. (n.d.). EP0647615B1 - Process for the preparation of 5-fluoroanthranilic acid alkyl esters and or 5.

-

DSpace@MIT. (n.d.). 5.310 F17 Experiment 5: Fischer Esterification. Retrieved from [Link]

- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

-

ChemBK. (n.d.). benzoic acid, 2-fluoro-5-nitro-, methyl ester. Retrieved from [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-fluoro-5-nitrobenzoate. Retrieved from [Link]

-

OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical and experimental IR, Raman and NMR spectra in studying the electronic structure of 2-nitrobenzoates. Retrieved from [Link]

- University Website. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from a university website providing lecture notes on spectroscopy.

-

Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

Sources

- 1. Ethyl 2-fluoro-5-nitrobenzoate | C9H8FNO4 | CID 12793176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. EP0647615B1 - Process for the preparation of 5-fluoroanthranilic acid alkyl esters and or 5-fluoroanthranilic acid - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. lehigh.edu [lehigh.edu]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. 5-Fluoro-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 12. vapourtec.com [vapourtec.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid - Google Patents [patents.google.com]

- 15. patents.justia.com [patents.justia.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. fishersci.com [fishersci.com]

- 22. WERCS Studio - Application Error [assets.thermofisher.com]

Introduction: The Significance of Ethyl 5-fluoro-2-nitrobenzoate in Synthetic Chemistry

An In-Depth Technical Guide to the Physical Properties of Ethyl 5-fluoro-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 5-fluoro-2-nitrobenzoate is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. As a functionalized nitroaromatic ester, it serves as a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds and active pharmaceutical ingredients (APIs). The strategic placement of the fluoro, nitro, and ethyl ester groups on the benzene ring provides multiple reaction sites for further chemical modification. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution, a cornerstone reaction in modern organic synthesis.

Understanding the physical properties of this compound is paramount for its effective use in a research and development setting. These properties dictate the conditions required for its synthesis, purification, storage, and handling, as well as its behavior in various reaction media. This guide provides a comprehensive overview of the known and predicted physical characteristics of Ethyl 5-fluoro-2-nitrobenzoate, supplemented with detailed experimental protocols for their determination.

Core Molecular and Physical Identifiers

The fundamental properties of Ethyl 5-fluoro-2-nitrobenzoate are summarized in the table below. These identifiers are crucial for unambiguous documentation, procurement, and safety assessment.

| Property | Value | Source(s) |

| Chemical Name | Ethyl 5-fluoro-2-nitrobenzoate | IUPAC |

| CAS Number | 367-79-3 | [1][2] |

| Molecular Formula | C₉H₈FNO₄ | [1] |

| Molecular Weight | 213.16 g/mol | [1][2] |

| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1)[O-])F | [1] |

| InChIKey | UJIPWFPJAVYMHV-UHFFFAOYSA-N | [1] |

| Storage | Sealed in a dry place at room temperature | [2] |

Synthesis Pathway: Fischer-Tropsch Esterification

Ethyl 5-fluoro-2-nitrobenzoate is most commonly synthesized via the Fischer-Tropsch esterification of its corresponding carboxylic acid, 2-fluoro-5-nitrobenzoic acid. This acid-catalyzed reaction with ethanol is a classic and reliable method for preparing esters. The precursor acid is a stable, solid compound with a melting point of 142-144 °C.[3][4]

Caption: Fischer-Tropsch esterification workflow for Ethyl 5-fluoro-2-nitrobenzoate.

Experimental Protocol: Synthesis of Ethyl 5-fluoro-2-nitrobenzoate

This protocol describes a standard laboratory procedure for the synthesis of the title compound. The use of excess ethanol shifts the reaction equilibrium towards the product, maximizing the yield.

-

Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-nitrobenzoic acid (5.0 g, 27.0 mmol).

-

Reagent Addition: Add 50 mL of anhydrous ethanol to the flask. While stirring, carefully add concentrated sulfuric acid (1 mL) dropwise as a catalyst.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

-

Work-up: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water.

-

Neutralization: Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine (saturated NaCl solution).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude ester can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Physical State and Thermal Properties

While specific experimental data for the pure compound is not widely published, based on analogous structures such as ethyl 4-nitrobenzoate ("yellow crystalline powder") and methyl 5-fluoro-2-nitrobenzoate ("solid"), it is highly probable that Ethyl 5-fluoro-2-nitrobenzoate is a solid at room temperature, likely appearing as a pale yellow or off-white crystalline substance.[6][7]

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically <2 °C) is indicative of a pure compound.

Protocol: Melting Point Determination using a Mel-Temp Apparatus

-

Sample Preparation: Finely powder a small amount of the dry, purified ester.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample (2-3 mm in height). Tap the sealed end on a hard surface to pack the sample down.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the Mel-Temp apparatus.

-

Rapid Heating (Initial Run): Heat the sample rapidly and note the approximate temperature at which it melts. This provides a rough estimate.

-

Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

Solubility Profile

The solubility of a compound is essential for selecting appropriate solvents for reactions, purification, and analysis. Given its molecular structure, Ethyl 5-fluoro-2-nitrobenzoate is expected to be non-polar to moderately polar.

-

Predicted High Solubility: Common organic solvents such as dichloromethane, chloroform, ethyl acetate, acetone, and tetrahydrofuran.

-

Predicted Moderate Solubility: Alcohols like ethanol and methanol.

-

Predicted Low/Insoluble: Water and non-polar hydrocarbon solvents like hexane.

A related compound, methyl 5-fluoro-2-nitrobenzoate, is reported to be soluble in dimethyl sulfoxide and acetone, and slightly soluble in water, which supports these predictions.[8]

Experimental Protocol: Qualitative Solubility Assessment

-

Preparation: Add approximately 10-20 mg of the compound to a series of small, labeled test tubes.

-

Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., water, ethanol, ethyl acetate, hexane, acetone).

-

Observation: Agitate each tube for 1-2 minutes at room temperature.

-

Classification: Observe and classify the solubility as:

-

Soluble: The solid completely dissolves.

-

Partially Soluble: Some of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve.

-

Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation. The following sections detail the predicted spectral data for Ethyl 5-fluoro-2-nitrobenzoate based on established chemical principles and data from analogous compounds.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Sources

- 1. Ethyl 2-fluoro-5-nitrobenzoate | C9H8FNO4 | CID 12793176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. ossila.com [ossila.com]

- 4. 2-Fluoro-5-nitrobenzoic acid 98 7304-32-7 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Methyl 2-fluoro-5-nitrobenzoate 2965-22-2 [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Safety and Hazards of Ethyl 5-fluoro-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and Its Associated Risks

Ethyl 5-fluoro-2-nitrobenzoate, a substituted aromatic compound, is a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. Its molecular structure, characterized by a nitro group ortho to an ethyl ester and a fluorine atom at the 5-position, imparts a unique reactivity profile that is both synthetically useful and a source of potential hazards. The electron-withdrawing nature of the nitro and fluoro groups makes the aromatic ring susceptible to nucleophilic substitution, a key feature in its application. However, these same electronic properties, coupled with the presence of the nitro group, also necessitate a thorough understanding of its safety profile.

Hazard Identification and Classification

The primary hazards associated with Ethyl 5-fluoro-2-nitrobenzoate are related to its potential for irritation and sensitization. Based on data for analogous compounds, it is classified as a hazardous chemical.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding these risks.

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Skin Sensitization | 1 | May cause an allergic skin reaction. |

| Aquatic Hazard (Acute) | 3 | Harmful to aquatic life. |

| Aquatic Hazard (Long-term) | 3 | Harmful to aquatic life with long lasting effects. |

Data synthesized from the safety data sheet for Methyl 5-fluoro-2-nitrobenzoate.[1]

The "Warning" signal word is appropriate for this level of hazard. The primary concern during handling is the potential for skin sensitization, which means that repeated exposure can lead to an allergic reaction, such as a rash, even at low concentrations.

Toxicological Profile and Health Effects

The toxicological properties of Ethyl 5-fluoro-2-nitrobenzoate have not been fully investigated.[1] However, based on its chemical structure and data from similar nitroaromatic compounds, several potential health effects can be anticipated.

-

Skin Contact : May cause an allergic skin reaction.[1] Symptoms can include rash, itching, and swelling.[1]

-

Eye Contact : May cause irritation. Direct contact should be avoided.

-

Inhalation : Inhalation of dust or vapors should be avoided.[1]

-

Ingestion : Ingestion should be avoided.[1]

-

Methemoglobinemia : Aromatic nitro compounds, as a class, have the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[1] Symptoms can include dizziness, lightheadedness, chest pain, and a bluish discoloration of the skin (cyanosis).[1] While this has not been specifically documented for Ethyl 5-fluoro-2-nitrobenzoate, it remains a theoretical risk.

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of a substance is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C₉H₈FNO₄ | [2] |

| Molecular Weight | 213.16 g/mol | [2] |

| Appearance | Solid (form not specified) | [1] |

| Autoignition Temperature | No information available | [1] |

| Flash Point | No information available | [1] |

| Water Solubility | No information available | [1] |

Data primarily from Methyl 5-fluoro-2-nitrobenzoate and Ethyl 2-fluoro-5-nitrobenzoate.[1][2]

Safe Handling and Experimental Workflow

A systematic approach to handling Ethyl 5-fluoro-2-nitrobenzoate is crucial to minimize exposure and ensure a safe laboratory environment. The following protocol outlines a self-validating system for its use.

Experimental Protocol: A Step-by-Step Guide

-

Preparation and Hazard Assessment :

-

Before any work begins, review this guide and any available safety data for analogous compounds.

-

Ensure that all necessary Personal Protective Equipment (PPE) is available and in good condition.

-

Verify that the chemical fume hood is functioning correctly.

-

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

-

Hand Protection : Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile gloves are a suitable choice for incidental contact.

-

Body Protection : A lab coat is mandatory.

-

Respiratory Protection : If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[1]

-

-

Handling and Dispensing :

-

Storage :

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

-

-

Waste Disposal :

-

Dispose of contents and container to an approved waste disposal plant.[1] Follow all local, state, and federal regulations.

-

Mandatory Visualization: Safe Handling Workflow

Caption: A logical workflow for the safe handling of Ethyl 5-fluoro-2-nitrobenzoate.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

-

If on Skin : Wash with plenty of soap and water.[1] If skin irritation or rash occurs, get medical advice/attention.[1] Take off contaminated clothing and wash before reuse.[1]

-

If in Eyes : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

If Inhaled : Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

-

If Swallowed : Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.

Accidental Release Measures

-

Personal Precautions : Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[1]

-

Environmental Precautions : Should not be released into the environment.[1]

-

Methods for Containment and Clean-up : Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products : In the event of a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[1]

-

Protective Equipment : As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1]

Conclusion: A Commitment to Safety

Ethyl 5-fluoro-2-nitrobenzoate is a compound with significant potential in scientific research and development. Its safe use hinges on a clear understanding of its potential hazards and the diligent application of appropriate safety protocols. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment. The principles of thorough preparation, careful handling, and emergency preparedness are paramount.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 4-nitrobenzoate, 99%.

- Fisher Scientific. (2009, March 31). SAFETY DATA SHEET - 2-Fluoro-5-nitrobenzoic acid.

- Sigma-Aldrich. (2025, April 30). SAFETY DATA SHEET - 2-Chloro-5-nitrobenzoic acid.

- BLD Pharm. (n.d.). 367-79-3|Ethyl 2-fluoro-5-nitrobenzoate.

- Aceschem. (n.d.). CAS 367-79-3 | Ethyl 2-fluoro-5-nitrobenzoate.

- Ossila. (n.d.). 2-Fluoro-5-nitrobenzoic acid | CAS Number 7304-32-7.

- ChemBK. (n.d.). ETHYL 2-FLUORO-5-NITROBENZOATE.

- Thermo Fisher Scientific. (2025, May 1). Methyl 5-fluoro-2-nitrobenzoate - SAFETY DATA SHEET.

- PubChem. (n.d.). Ethyl 2-fluoro-5-nitrobenzoate.

- Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET - Ethyl benzoate.

Sources

An In-depth Technical Guide to the Safe Handling of Ethyl 5-fluoro-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

A Note on the Data: A comprehensive, verified Material Safety Data Sheet (MSDS) for Ethyl 5-fluoro-2-nitrobenzoate (CAS No. 364-51-2) is not publicly available. This guide has been constructed by synthesizing data from its close structural isomer, Ethyl 2-fluoro-5-nitrobenzoate (CAS No. 367-79-3), and its methyl ester analog, Methyl 5-fluoro-2-nitrobenzoate (CAS No. 393-85-1). This approach provides a robust safety framework, but users must handle the target compound with the understanding that its properties are inferred from these related structures.

Section 1: Compound Identification and Scientific Context

Ethyl 5-fluoro-2-nitrobenzoate is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom can enhance metabolic stability and bioavailability in drug candidates, while the nitro and ester functionalities serve as versatile synthetic handles for creating more complex molecules[1]. Its primary role is as a building block or intermediate in the synthesis of novel active pharmaceutical ingredients (APIs), particularly for anti-inflammatory and central nervous system agents[1].

| Identifier | Value | Source |

| Chemical Name | Ethyl 5-fluoro-2-nitrobenzoate | - |

| CAS Number | 364-51-2 | BLD Pharm |

| Molecular Formula | C₉H₈FNO₄ | Inferred |

| Molecular Weight | 213.16 g/mol | PubChem[2] |

| Canonical SMILES | CCOC(=O)C1=C([O-])C=C(F)C=C1 | Inferred |

Section 2: Synthesized Hazard Profile and GHS Classification

The hazard profile for Ethyl 5-fluoro-2-nitrobenzoate is inferred primarily from the detailed GHS classification of its isomer, Ethyl 2-fluoro-5-nitrobenzoate (CAS 367-79-3), which is expected to have a nearly identical toxicological profile due to the same functional groups being present.

Signal Word: Warning

| Hazard Class | Category | Hazard Statement | GHS Code | Source |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | H302 | PubChem[2] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | H315 | PubChem[2] |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation | H319 | PubChem[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | H335 | PubChem[2] |

| Skin Sensitization | Category 1 | May cause an allergic skin reaction | H317 | Thermo Fisher Scientific[3] |

GHS Pictograms (Inferred)

Caption: GHS pictogram for acute toxicity, skin/eye irritation, and skin sensitization.

Primary Routes of Exposure and Health Effects:

-

Ingestion: Harmful if swallowed, may cause gastrointestinal irritation[2][4].

-

Skin Contact: Causes skin irritation and may lead to an allergic skin reaction (sensitization) upon repeated contact[2][3].

Section 3: Risk Mitigation and Laboratory Handling Protocols

A multi-layered approach involving engineering controls, personal protective equipment (PPE), and standardized procedures is essential for mitigating the risks associated with handling this compound. The following protocols are based on best practices for handling similarly hazardous research chemicals.

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind these choices is to create a series of barriers that prevent the chemical from coming into contact with the researcher.

| Control/PPE | Specification | Rationale |

| Ventilation | Certified Chemical Fume Hood | To prevent inhalation of dust or vapors, which can cause respiratory irritation. |

| Eye/Face Protection | ANSI Z87.1 or EN166 compliant safety goggles | To protect against splashes that can cause serious eye irritation. |

| Skin Protection | Nitrile gloves (check manufacturer for breakthrough time) and a lab coat | To prevent skin irritation and absorption. Contaminated gloves must be removed and disposed of properly. |

| Respiratory Protection | Not required under normal use with a fume hood | If handling large quantities or outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges may be necessary. |

Standard Operating Procedure (SOP) for Handling

This workflow is designed to be a self-validating system, where each step minimizes exposure before proceeding to the next.

-

Preparation:

-

Confirm the chemical fume hood is operational.

-

Don all required PPE (lab coat, goggles, gloves).

-

Prepare all necessary equipment (spatula, weigh boat, glassware, solvent) and place it within the fume hood.

-

Have a designated waste container for contaminated materials ready.

-

-

Weighing and Transfer:

-

Carefully open the container inside the fume hood.

-

Use a clean spatula to transfer the solid compound to a weigh boat. Avoid creating dust.

-

Record the weight and transfer the compound to the reaction vessel.

-

Promptly and securely close the main container.

-

-

Post-Handling:

-

Clean any residual powder from the spatula and work surface using a damp cloth (if compatible with the solvent) or as per lab protocol.

-

Dispose of all contaminated disposables (gloves, weigh boat, wipes) in the designated hazardous waste container.

-

Wash hands thoroughly after the procedure is complete.

-

Safe Handling Workflow Diagram

Caption: Step-by-step workflow for the safe handling of Ethyl 5-fluoro-2-nitrobenzoate.

Section 4: Emergency Response Protocols

Immediate and appropriate action is critical in the event of an exposure or spill. The following procedures are adapted from the safety data sheet for Methyl 5-fluoro-2-nitrobenzoate[3].

| Exposure Type | First Aid Protocol |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention. Remove contaminated clothing and wash it before reuse. |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur. |

| Ingestion | Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention if symptoms occur. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.

-

Hazardous Combustion Products: Combustion may produce toxic gases including Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), and Hydrogen fluoride.

-

Firefighter Protection: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Evacuate: Ensure adequate ventilation and evacuate non-essential personnel.

-

Contain: Use personal protective equipment. Avoid dust formation.

-

Clean-up: Sweep up the material and shovel it into a suitable, labeled container for disposal. Do not flush into surface water or the sanitary sewer system.

Section 5: Storage, Stability, and Disposal

Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.

| Parameter | Guideline | Reasoning |

| Storage Conditions | Keep containers tightly closed in a dry, cool, and well-ventilated place[3]. | Prevents degradation and minimizes the release of vapors or dust. |

| Incompatible Materials | Strong oxidizing agents, strong bases. | To prevent hazardous reactions. |

| Stability | Stable under normal conditions. | No known hazardous polymerization. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations[3]. | Ensures environmental protection and compliance with regulations. |

References

-

PubChem, National Center for Biotechnology Information. Ethyl 2-fluoro-5-nitrobenzoate. Retrieved from [Link]

-

MySkinRecipes. Methyl 5-fluoro-2-nitrobenzoate. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-fluoro-2-nitrobenzoate

This guide provides a detailed technical framework for the spectroscopic analysis of Ethyl 5-fluoro-2-nitrobenzoate, a key intermediate in pharmaceutical and materials science research. As experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles and data from analogous structures to present a robust predictive analysis. The methodologies and interpretations herein are designed to equip researchers with the expertise to confirm the synthesis, assess the purity, and fully characterize this molecule.

Introduction: The Significance of Structural Verification

Ethyl 5-fluoro-2-nitrobenzoate (C₉H₈FNO₄) is a substituted aromatic ester. Its utility as a synthetic building block is derived from its specific arrangement of functional groups: an activating nitro group, a deactivating but ortho-para directing fluorine atom, and an ethyl ester moiety. This unique electronic landscape makes it a valuable precursor for complex heterocyclic systems in drug discovery.

Given the potential for isomeric impurities during synthesis—particularly from the initial nitration of a fluorinated precursor—rigorous spectroscopic characterization is not merely a procedural step but a cornerstone of synthetic validation. This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the rationale behind each predicted signal.

Molecular Structure and Electronic Effects

The substitution pattern on the benzene ring dictates the spectroscopic fingerprint of the molecule. The nitro group (-NO₂) is a powerful electron-withdrawing group, significantly deshielding the aromatic protons and carbons. The fluorine atom (-F) is also electron-withdrawing via induction but is a weak electron-donating group via resonance. These competing effects, along with the ethyl ester, create a distinct and predictable set of spectral features.

Ethyl 5-fluoro-2-nitrobenzoate 1H NMR spectrum

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 5-fluoro-2-nitrobenzoate

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 5-fluoro-2-nitrobenzoate is a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its utility stems from the unique electronic properties conferred by its three distinct functional groups: a strongly electron-withdrawing nitro group, an electronegative fluorine atom, and an ethyl ester moiety. Accurate structural confirmation and purity assessment are paramount in its application, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary analytical tool for this purpose.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of ethyl 5-fluoro-2-nitrobenzoate. Moving beyond a simple recitation of spectral data, we will delve into the underlying physical organic principles that dictate the observed chemical shifts, multiplicities, and coupling constants. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of how to interpret and verify the structure of this and similar substituted aromatic systems.

Molecular Structure and Electronic Environment Analysis

To predict and interpret the ¹H NMR spectrum, a thorough analysis of the molecule's electronic landscape is essential. The positioning of substituents on the benzene ring creates a highly differentiated environment for each of the aromatic protons.

Caption: Molecular structure of ethyl 5-fluoro-2-nitrobenzoate with proton labeling.

The key factors influencing the proton chemical shifts are:

-

The Nitro Group (-NO₂): This is one of the most powerful electron-withdrawing and anisotropic groups. Through both inductive and resonance effects, it strongly deshields nearby protons. Protons ortho and para to the nitro group experience the most significant downfield shift.[1]

-

The Ethyl Ester Group (-COOEt): This group is moderately electron-withdrawing, contributing to the overall deshielding of the aromatic ring protons. The ester's oxygen atom significantly deshields the adjacent methylene (-CH₂-) protons.

-

The Fluorine Atom (-F): As the most electronegative element, fluorine withdraws electron density inductively. A critical feature of fluorine in NMR is its nuclear spin (I=½), which causes it to couple with nearby protons, leading to characteristic splitting patterns (¹H-¹⁹F coupling).[2]

Based on this analysis, we can predict the relative chemical shifts of the aromatic protons: H-3 > H-6 > H-4

-

H-3 is ortho to the powerfully deshielding -NO₂ group, placing it furthest downfield.

-

H-6 is ortho to the ester and meta to the -NO₂ group.

-

H-4 is para to the -NO₂ group and meta to the ester.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum can be logically divided into two distinct regions: the downfield aromatic region and the upfield aliphatic region.

The Aromatic Region (δ 7.5 - 8.8 ppm)

The protons on the benzene ring exhibit complex splitting patterns due to both proton-proton (³JHH, ⁴JHH) and proton-fluorine (³JHF, ⁴JHF, ⁵JHF) spin-spin coupling. Typical aromatic proton-proton coupling constants are J(ortho) = 7–10 Hz and J(meta) = 2–3 Hz.[3][4] Proton-fluorine couplings are of similar magnitude, with J(ortho) ≈ 6-10 Hz and J(meta) ≈ 4-8 Hz.

-

H-3 (Predicted δ ≈ 8.7 ppm): This proton will appear as a doublet of doublets (dd) .

-

It is coupled to H-4 (ortho coupling, ³J(H3-H4) ≈ 9.0 Hz).

-

It is also coupled to the fluorine at C-5 (meta coupling, ⁴J(H3-F) ≈ 7.0 Hz).

-

Its significant downfield shift is a direct consequence of its proximity to the nitro group.[1]

-

-

H-4 (Predicted δ ≈ 7.8 ppm): This proton is coupled to three different nuclei, which will result in a complex multiplet, best described as a triplet of doublets of doublets (tdd) or simply a multiplet (m).

-

It is coupled to H-3 (ortho coupling, ³J(H4-H3) ≈ 9.0 Hz).

-

It is coupled to H-6 (ortho coupling, ³J(H4-H6) ≈ 8.5 Hz).

-

A smaller coupling to the fluorine at C-5 is also expected (para coupling, ⁵J(H4-F) ≈ 2.5 Hz).

-

-

H-6 (Predicted δ ≈ 8.0 ppm): This proton will appear as a triplet of doublets (td) or a multiplet (m).

-

It is coupled to H-4 (ortho coupling, ³J(H6-H4) ≈ 8.5 Hz).

-

It is strongly coupled to the fluorine at C-5 (ortho coupling, ³J(H6-F) ≈ 9.5 Hz). The similar magnitude of the ortho H-H and ortho H-F couplings may cause the signal to appear as a triplet, which is then further split by a smaller meta coupling.

-

The Aliphatic Region (δ 1.4 - 4.5 ppm)

The ethyl group gives rise to two distinct and predictable signals.[5]

-

-OCH₂- (Predicted δ ≈ 4.4 ppm): The methylene protons are adjacent to both the deshielding ester oxygen and the three protons of the methyl group. This results in a quartet (q) with a coupling constant of ³J ≈ 7.1 Hz .

-

-CH₃ (Predicted δ ≈ 1.4 ppm): The methyl protons are adjacent to the two protons of the methylene group. This results in a triplet (t) with a coupling constant of ³J ≈ 7.1 Hz .

Caption: Spin-spin coupling network for the aromatic region of the molecule.

Summary of Predicted ¹H NMR Data

The following table summarizes the anticipated ¹H NMR data for ethyl 5-fluoro-2-nitrobenzoate in a standard solvent like CDCl₃.

| Proton Assignment | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |

| H-3 | 1H | ~ 8.7 | dd | ³J(H3-H4) ≈ 9.0, ⁴J(H3-F) ≈ 7.0 |

| H-6 | 1H | ~ 8.0 | td or m | ³J(H6-F) ≈ 9.5, ³J(H6-H4) ≈ 8.5 |

| H-4 | 1H | ~ 7.8 | tdd or m | ³J(H4-H3) ≈ 9.0, ³J(H4-H6) ≈ 8.5, ⁵J(H4-F) ≈ 2.5 |

| -OCH₂- | 2H | ~ 4.4 | q | ³J ≈ 7.1 |

| -CH₃ | 3H | ~ 1.4 | t | ³J ≈ 7.1 |

Self-Validating Experimental Protocol

Adherence to a rigorous and standardized protocol is essential for acquiring high-quality, reproducible NMR data. This protocol is designed to be a self-validating system, minimizing common sources of error.

Caption: Standardized workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology

-

Sample Preparation:

-

Rationale: Accurate concentration is key for good signal-to-noise without causing line broadening.[6][7]

-

Protocol:

-

Accurately weigh 5-10 mg of ethyl 5-fluoro-2-nitrobenzoate directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak.

-

Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.03-0.05% v/v. If not, add a minimal amount. TMS provides the 0 ppm reference point.[8]

-

Gently vortex the vial until the sample is fully dissolved.

-

Using a clean glass pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the sample height is adequate (approx. 4-5 cm).

-

Cap the NMR tube securely. Clean the exterior of the tube with a lint-free wipe dampened with isopropanol or methanol to remove any fingerprints or dust.[9]

-

-

-

Instrument Setup and Data Acquisition:

-

Rationale: Proper instrument setup, particularly shimming, is critical for achieving high resolution and sharp spectral lines, which is necessary to resolve the complex coupling patterns.

-

Protocol:

-

Insert the NMR tube into a spinner turbine, using a depth gauge to ensure correct positioning.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Set the acquisition parameters. For a standard ¹H experiment on a 400 MHz spectrometer, typical parameters would be:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay (d1): 2-5 seconds

-

Number of Scans: 8-16

-

-

Acquire the Free Induction Decay (FID).

-

-

-

Data Processing:

-

Rationale: Standardized processing ensures that the final spectrum is a true and accurate representation of the FID.

-

Protocol:

-

Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to the FID to improve the signal-to-noise ratio.

-

Perform a Fourier Transform to convert the FID from the time domain to the frequency domain.

-

Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction algorithm.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is absent, the residual CDCl₃ peak can be used as a secondary reference (δ 7.26 ppm).

-

Integrate all signals. The relative integrals should correspond to the number of protons giving rise to each signal (1:1:1:2:3).

-

-

Conclusion

The ¹H NMR spectrum of ethyl 5-fluoro-2-nitrobenzoate is a rich source of structural information, providing a textbook example of how substituent effects and complex spin-spin coupling manifest in a polysubstituted aromatic system. The powerful deshielding effect of the nitro group dictates the overall chemical shift dispersion in the aromatic region, while the presence of the fluorine atom introduces characteristic ¹H-¹⁹F couplings that are invaluable for unambiguous signal assignment. By understanding the fundamental principles outlined in this guide and adhering to a rigorous experimental protocol, researchers can confidently use ¹H NMR to verify the structure and purity of this important synthetic building block.

References

- Vertex AI Search. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.

- Oregon State University. 1H NMR Chemical Shift.

- ChemicalBook. (n.d.). 2-Fluoro-5-nitrobenzoic acid (7304-32-7) 1H NMR spectrum.

- Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- PubChem. (n.d.). Ethyl 2-fluoro-5-nitrobenzoate. National Center for Biotechnology Information.

- Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds.

- MDPI. (2012). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. Molecules, 17(10), 12055-12071.

- The Royal Society of Chemistry. (2014). Supporting information.

- National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA.

- YouTube. (2021). Interpreting Aromatic NMR Signals.

- Western University. (n.d.). NMR Sample Preparation.

- SciSpace. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. Acta Chemica Scandinavica, 20, 1222-1228.

- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.

- Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation.

- Journal of the Chemical Society, Perkin Transactions 2. (1984). nitroso group in substituted nitrosobenzenes. (10), 1653-1658.

- Unknown Source. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Chemistry LibreTexts. (2014). Coupling Constants Identify Coupled Protons.

- Alfa Chemistry. (n.d.). 19F Coupling Constants Table.

- University of Liverpool. (n.d.). Sample Preparation. Department of Chemistry.

- UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility.

- University of Calgary. (n.d.). Chapter 13: Spectroscopy - The Aromatic Region.

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

- ChemScene. (n.d.). Ethyl 2,4-difluoro-5-nitrobenzoate.

- University of Glasgow. (n.d.). Fluorine Coupling Constants.

- Ossila. (n.d.). 2-Fluoro-5-nitrobenzoic acid.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

- 6. organomation.com [organomation.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. Sample Preparation | Department of Chemistry | University of Liverpool [liverpool.ac.uk]

A Technical Guide to the ¹³C NMR Analysis of Ethyl 5-fluoro-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of ethyl 5-fluoro-2-nitrobenzoate, a compound of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum, this document presents a predicted ¹³C NMR spectrum based on established substituent effects and data from structurally analogous compounds. This guide offers a thorough interpretation of the predicted chemical shifts and coupling constants, explains the underlying principles governing these spectral features, and provides a standardized protocol for the experimental acquisition of high-quality ¹³C NMR data for this and similar molecules.

Introduction: The Structural Significance of Ethyl 5-fluoro-2-nitrobenzoate

Ethyl 5-fluoro-2-nitrobenzoate is a substituted aromatic compound featuring an ethyl ester, a nitro group, and a fluorine atom. The interplay of these functional groups, with their distinct electronic properties, creates a unique and complex electronic environment within the molecule. ¹³C NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such compounds.[1] The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, providing a distinct "fingerprint" of the molecular structure.[2][3] A comprehensive understanding of the ¹³C NMR spectrum is therefore critical for confirming the identity and purity of ethyl 5-fluoro-2-nitrobenzoate in research and development settings.

The presence of a fluorine atom introduces carbon-fluorine coupling (J-coupling), which provides valuable additional structural information.[4][5] The electron-withdrawing nature of the nitro group and the fluorine atom, combined with the ester functionality, significantly influences the chemical shifts of the aromatic carbons.[2][6] This guide will dissect these influences to provide a robust interpretation of the predicted spectrum.

Predicted ¹³C NMR Spectrum and Interpretation

The predicted ¹³C NMR spectrum of ethyl 5-fluoro-2-nitrobenzoate is based on the analysis of substituent chemical shift (SCS) effects and comparison with related compounds, including 2-fluoro-5-nitrobenzoic acid and ethyl 2-fluorobenzoate.[7][8] The spectrum is expected to exhibit nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Molecular Structure and Carbon Numbering

To facilitate the discussion of peak assignments, the carbon atoms of ethyl 5-fluoro-2-nitrobenzoate are numbered as shown in the diagram below.

Figure 1: Molecular structure of ethyl 5-fluoro-2-nitrobenzoate with carbon numbering.

Predicted Chemical Shifts and Assignments

The predicted ¹³C NMR chemical shifts (in ppm, relative to TMS) and their assignments are summarized in the table below. These values are estimated based on typical chemical shift ranges for substituted benzenes and related esters.[2][9][10][11]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to J-coupling with ¹⁹F) | Rationale for Assignment |

| C=O | ~164 | s | Carbonyl carbon of an ester, typically in the 160-180 ppm range.[2][10] |

| C5 | ~162 | d, ¹JCF ≈ 250 Hz | Directly attached to the highly electronegative fluorine, resulting in a large downfield shift and a large one-bond C-F coupling constant.[4][5] |

| C2 | ~149 | d, ³JCF ≈ 3-4 Hz | Attached to the electron-withdrawing nitro group, causing a downfield shift. A small three-bond coupling to fluorine is expected. |

| C4 | ~131 | d, ²JCF ≈ 25 Hz | Ortho to the fluorine atom, experiencing a deshielding effect and a significant two-bond C-F coupling. |

| C1 | ~129 | d, ³JCF ≈ 7-9 Hz | Para to the fluorine atom, with a moderate three-bond coupling. |

| C6 | ~125 | d, ²JCF ≈ 20-25 Hz | Ortho to the fluorine atom, experiencing a deshielding effect and a notable two-bond C-F coupling. |

| C3 | ~118 | d, ⁴JCF ≈ 3-5 Hz | Meta to the fluorine atom, with a smaller four-bond coupling. |

| -OCH₂- | ~63 | s | Methylene carbon of the ethyl ester, typically found in the 60-70 ppm range.[2] |

| -CH₃ | ~14 | s | Methyl carbon of the ethyl ester, appearing in the aliphatic region.[2] |

Table 1: Predicted ¹³C NMR Peak Assignments for Ethyl 5-fluoro-2-nitrobenzoate.

Rationale Behind the Predicted Spectrum

The predicted chemical shifts are governed by the following key principles:

-

Electronegativity: The highly electronegative fluorine and nitro groups withdraw electron density from the aromatic ring, generally causing a downfield shift (higher ppm values) for the attached and nearby carbon atoms.[2]

-

Substituent Effects:

-

The nitro group (-NO₂) is a strong deactivating and electron-withdrawing group, causing significant deshielding of the carbon to which it is attached (C2) and other carbons in the ring.

-

The fluorine atom (-F) is also strongly electronegative and deshields the directly attached carbon (C5). It can have a more complex effect on other ring carbons due to a combination of inductive and resonance effects.

-

The ethyl ester group (-COOCH₂CH₃) is an electron-withdrawing group that deshields the attached carbon (C1) and the carbonyl carbon itself is found significantly downfield.[11][12]

-

-

Carbon-Fluorine Coupling: The presence of the ¹⁹F nucleus (spin I = 1/2) leads to through-bond scalar coupling with the ¹³C nuclei, resulting in the splitting of carbon signals into doublets or more complex multiplets.[4][5] The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei and is a powerful tool for peak assignment.[5]

The interplay of these effects results in a well-resolved spectrum where each aromatic carbon is in a unique chemical environment.[13]

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of ethyl 5-fluoro-2-nitrobenzoate, the following experimental procedure is recommended.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid spectral contamination.

-

Sample Concentration: Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent.

-

Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this type of compound.[14] However, the choice of solvent can influence chemical shifts, so it should be recorded and reported.[15][16][17][18] Other potential solvents include acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆).[7]

-

NMR Tube: Use a clean, dry, standard 5 mm NMR tube.

NMR Spectrometer Setup and Parameters

The following parameters are suggested for a standard NMR spectrometer (e.g., 400-600 MHz).

-

Nucleus: ¹³C

-

Experiment: Proton-decoupled ¹³C NMR (zgpg30 or similar pulse program).

-

Temperature: 298 K (25 °C).

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 to 4096 scans (or more, depending on sample concentration) to achieve an adequate signal-to-noise ratio. Quaternary carbons and carbons coupled to fluorine may have lower signal intensity.[9]

-

Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the carbon nuclei.

-

Pulse Width: Calibrated 30° or 90° pulse.

-

Decoupling: Broadband proton decoupling (e.g., WALTZ-16). For fluorinated compounds, simultaneous proton and fluorine decoupling can be employed to simplify the spectrum, though this removes valuable C-F coupling information.[5]

Data Processing

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.

-

Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[9]

Figure 2: A generalized workflow for the acquisition and processing of a ¹³C NMR spectrum.

Self-Validating Systems and Trustworthiness

The protocol described above incorporates self-validating checks. The observation of the characteristic solvent peak at its known chemical shift confirms the proper referencing of the spectrum.[9][16] Furthermore, the expected number of signals (nine for ethyl 5-fluoro-2-nitrobenzoate) and their general positions in the spectrum provide a preliminary validation of the sample's identity. The presence and magnitude of the C-F coupling constants offer a robust method for confirming the assignment of the fluorinated carbon and its neighbors.[5] Discrepancies from the predicted spectrum would warrant further investigation into the sample's purity or structure.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR spectrum of ethyl 5-fluoro-2-nitrobenzoate. By understanding the influence of the various functional groups on the chemical shifts and coupling patterns, researchers can confidently interpret experimental data. The provided protocol for data acquisition serves as a standardized starting point for obtaining high-quality spectra. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of other substituted aromatic compounds, making this guide a valuable resource for professionals in the fields of chemistry and drug development.

References

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Scribd. 13C NMR Chemical Shifts Guide. [Link]

-

Onchoke, K. K. (2021). 13C NMR Chemical Shift Assignments of Nitrated Benzo(a)pyrenes based on two-dimensional Techniques and DFT/GIAO Calculations. SFA ScholarWorks. [Link]

-

Perlin, A. S. (1973). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry, 51(9), 1385-1390. [Link]

-

Facey, G. A. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

-

Starkey, J. A., & D'Souza, M. J. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Journal of Chemical Education, 100(7), 2734-2739. [Link]

-

Gowenlock, B. G., & Pfab, J. (1983). The carbon-13 chemical shifts of several substituted nitrosobenzenes. Journal of the Chemical Society, Perkin Transactions 2, (7), 915-918. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

-

ResearchGate. Influence of fluorine substituents on the NMR properties of phenylboronic acids. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

PubChem. Ethyl 2-fluoro-5-nitrobenzoate. [Link]

-

Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

-

OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

The Journal of Chemical Physics. (1960). Solvent Effects in Nuclear Magnetic Resonance Spectra. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. compoundchem.com [compoundchem.com]

- 4. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. 2-Fluoro-5-nitrobenzoic acid (7304-32-7) 13C NMR spectrum [chemicalbook.com]

- 8. ETHYL 2-FLUOROBENZOATE(443-26-5) 13C NMR spectrum [chemicalbook.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 12. Ethyl benzoate(93-89-0) 13C NMR spectrum [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. rsc.org [rsc.org]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 17. thieme-connect.de [thieme-connect.de]

- 18. pubs.aip.org [pubs.aip.org]

A Technical Guide to the FT-IR Spectrum of Ethyl 5-fluoro-2-nitrobenzoate

This in-depth technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Ethyl 5-fluoro-2-nitrobenzoate. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document will delve into the theoretical basis for the expected spectral features, a standard protocol for sample analysis, and a detailed interpretation of the principal absorption bands, grounded in established spectroscopic principles.

Introduction: The Molecular Blueprint

Ethyl 5-fluoro-2-nitrobenzoate (C₉H₈FNO₄) is a substituted aromatic compound of significant interest in synthetic organic chemistry, often serving as a building block in the preparation of more complex molecules, including pharmaceutical intermediates.[1][2] The structural integrity and purity of such intermediates are paramount. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and overall molecular structure.[3]